

In-Depth Technical Guide: Fluorescence Properties of FAM-dT

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Compound of Interest

Compound Name: *FAM-dT phosphoramidite*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of 6-Carboxyfluorescein-deoxythymidine (FAM-dT), a widely utilized fluorescently labeled nucleoside. The guide details its key spectroscopic properties, outlines experimental protocols for its characterization, and presents visual workflows for clarity.

Core Spectroscopic Properties of FAM-dT

FAM-dT is a derivative of deoxythymidine covalently linked to 6-carboxyfluorescein (6-FAM), one of the most common fluorescent dyes for labeling oligonucleotides^{[1][2]}. This modification allows for the incorporation of a fluorescent marker at specific thymidine positions within a DNA sequence^{[1][3]}. FAM is known for its bright green fluorescence and is compatible with most standard fluorescence detection instruments^{[4][5]}. The fluorescence of FAM is, however, pH-sensitive, with decreased fluorescence below pH 7; it is optimally used in a pH range of 7.5 to 8.5^[4].

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of FAM and its conjugates, such as FAM-dT. These values are crucial for designing and interpreting fluorescence-based assays.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~492 - 495 nm	The peak wavelength of light absorbed by the fluorophore. [1][5][6][7][8][9]
Emission Maximum (λ_{em})	~517 - 520 nm	The peak wavelength of light emitted by the fluorophore.[1] [5][6][7][8][10]
Molar Extinction Coefficient (ϵ)	~74,000 - 83,000 M ⁻¹ cm ⁻¹	A measure of how strongly the molecule absorbs light at the excitation maximum.[6][8][11]
Fluorescence Quantum Yield (Φ_f)	~0.93	Represents the efficiency of converting absorbed photons into emitted photons.[6]
Recommended Quencher	Black Hole Quencher 1 (BHQ-1)	BHQ-1 has excellent spectral overlap with FAM's emission spectrum, making it an efficient quencher for applications like FRET probes.[1][2]

Experimental Protocols

Accurate characterization of FAM-dT's spectral properties is essential for its effective use. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the peak excitation and emission wavelengths of FAM-dT using a fluorescence spectrophotometer.

1. Materials and Reagents:

- FAM-dT labeled oligonucleotide or **FAM-dT phosphoramidite**.

- Nuclease-free water or an appropriate buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5-8.5).
- Quartz cuvettes.
- Fluorescence spectrophotometer.

2. Sample Preparation:

- Prepare a stock solution of the FAM-dT labeled oligonucleotide in the chosen buffer.
- Create a series of dilute solutions from the stock solution. The final concentration should result in an absorbance value between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects.
- Prepare a "blank" sample containing only the buffer.

3. Instrumentation Setup:

- Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
- Set the excitation and emission slit widths (e.g., 5 nm).

4. Data Acquisition:

- Emission Spectrum:
 - Place the blank cuvette in the spectrophotometer and record a blank scan to subtract background fluorescence.
 - Set the excitation wavelength to a known approximate value for FAM (e.g., 490 nm).
 - Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
 - Replace the blank with the FAM-dT sample cuvette and record the emission spectrum. The peak of this spectrum is the emission maximum (λ_{em}).

- Excitation Spectrum:
 - Set the emission monochromator to the determined emission maximum (e.g., 517 nm).
 - Scan a range of excitation wavelengths (e.g., 450 nm to 510 nm).
 - Record the excitation spectrum for the FAM-dT sample. The peak of this spectrum is the excitation maximum (λ_{ex}).

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) quantifies the efficiency of the fluorescence process[12] [13]. It is defined as the ratio of photons emitted to photons absorbed[14]. The comparative method, which uses a standard with a known quantum yield, is a reliable approach[14].

1. Materials and Reagents:

- FAM-dT sample of unknown quantum yield.
- A quantum yield standard with a known Φ_f value and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, $\Phi_f = 0.95$).
- Solvent compatible with both the sample and the standard.
- UV-Vis spectrophotometer and a fluorescence spectrophotometer.

2. Procedure:

- Prepare Solutions: Prepare a series of five dilutions for both the FAM-dT sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Measure Fluorescence Emission:

- Excite each solution at the same wavelength used for the absorbance measurements.
- Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
- Data Analysis:
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - Determine the slope (gradient) of the linear fit for each plot.
 - Calculate the quantum yield of the sample (Φ_X) using the following equation:

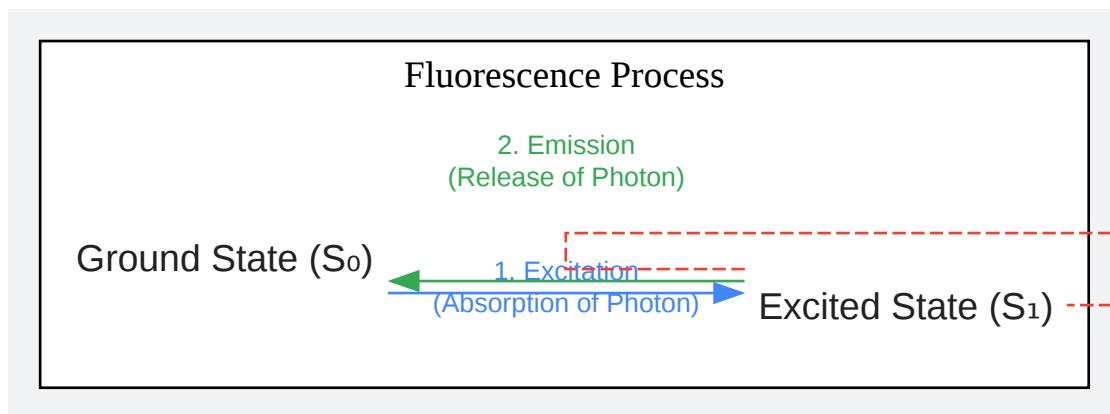
$$\Phi_X = \Phi_{ST} * (\text{Grad}X / \text{Grad}ST) * (nX^2 / nST^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- $\text{Grad}X$ and $\text{Grad}ST$ are the gradients of the plots for the sample and standard, respectively.
- nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term is 1).

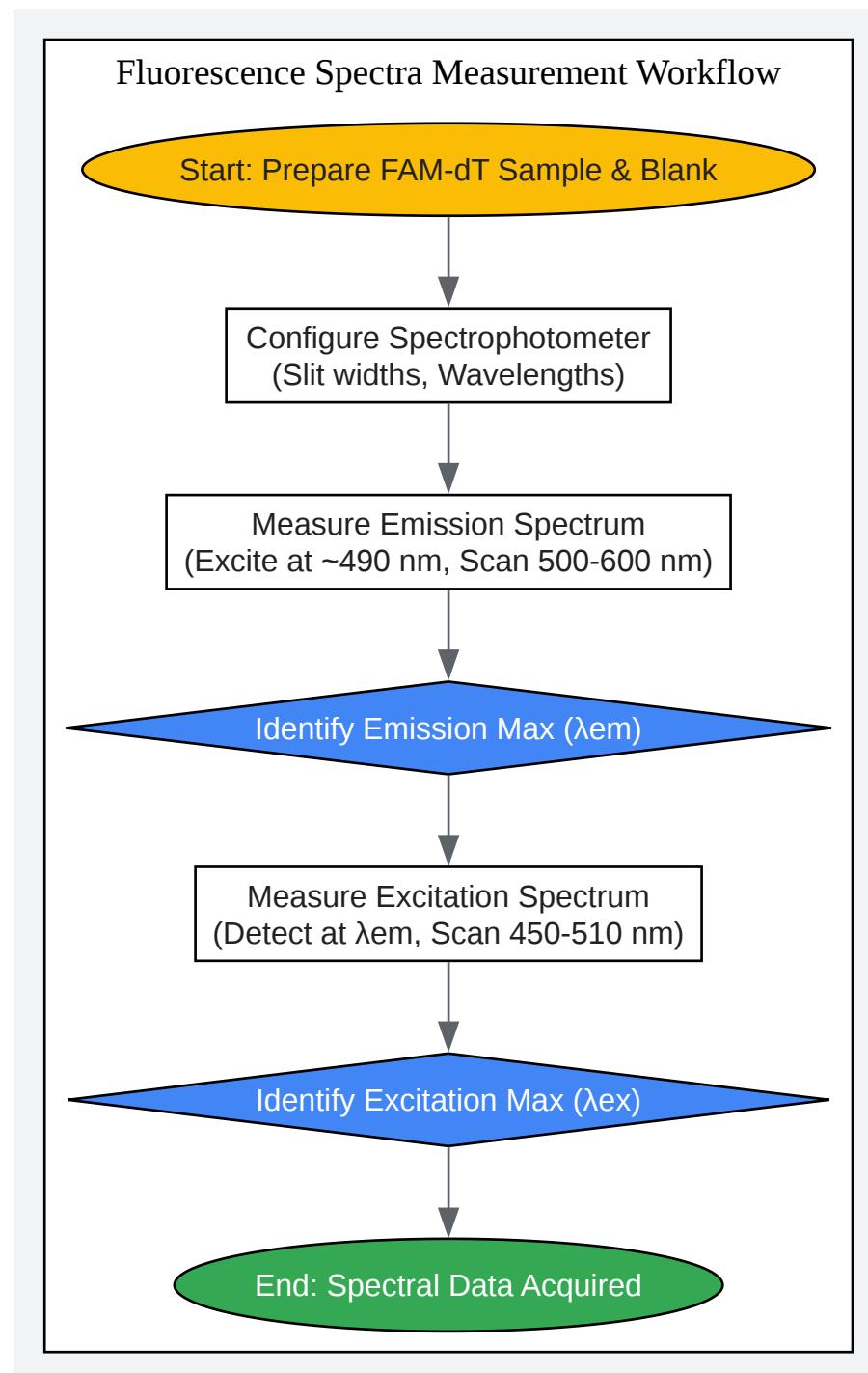
Visualizations: Workflows and Principles

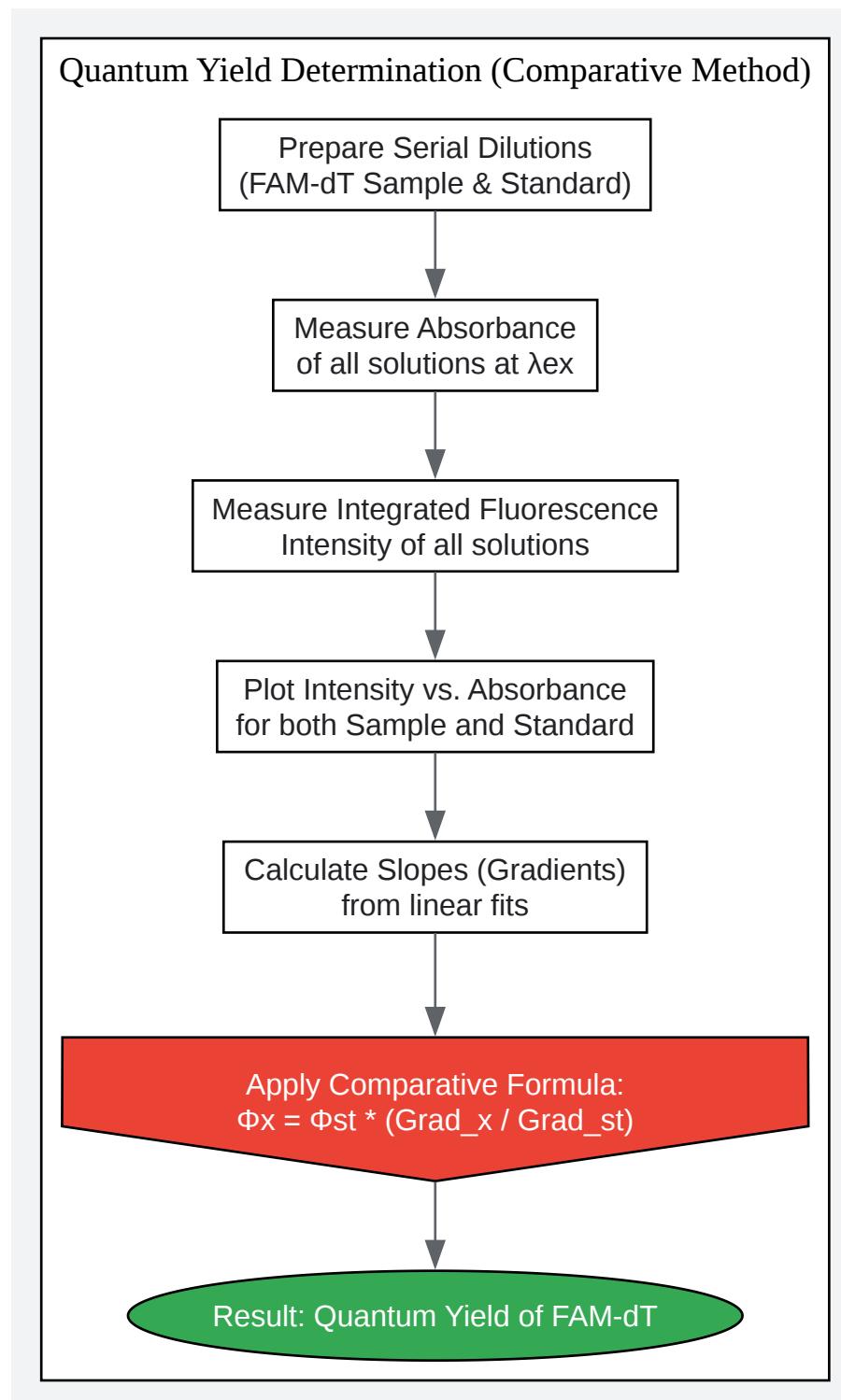
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows discussed in this guide.



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Caption: The Jablonski diagram principle for fluorescence.





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